molecular formula C12H18O4 B14539050 Diethyl 5-ethenylhex-2-enedioate CAS No. 62381-36-6

Diethyl 5-ethenylhex-2-enedioate

Cat. No.: B14539050
CAS No.: 62381-36-6
M. Wt: 226.27 g/mol
InChI Key: ZRMQYFOJTJCUTO-UHFFFAOYSA-N
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Description

Diethyl 5-ethenylhex-2-enedioate is an organic compound with the molecular formula C12H18O4 It is characterized by the presence of two ester groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 5-ethenylhex-2-enedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion, which then undergoes alkylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl 5-ethenylhex-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated esters.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: this compound can be converted to diethyl hexanedioate.

    Reduction: The product is diethyl hexane-2,5-dioate.

    Substitution: Depending on the nucleophile, products can include diethyl 5-aminohex-2-enedioate or diethyl 5-hydroxyhex-2-enedioate.

Scientific Research Applications

Diethyl 5-ethenylhex-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of polymers and resins, where its reactive double bonds facilitate cross-linking and polymerization.

Mechanism of Action

The mechanism of action of diethyl 5-ethenylhex-2-enedioate involves its interaction with various molecular targets:

    Molecular Targets: The ester groups can be hydrolyzed by esterases, releasing diethyl hexanedioate and ethanol.

    Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and subsequent oxidation or reduction reactions.

Comparison with Similar Compounds

    Diethyl maleate: Similar in structure but lacks the ethenyl group.

    Diethyl fumarate: An isomer of diethyl maleate with a trans configuration.

    Diethyl succinate: Similar ester groups but lacks the conjugated diene system.

Uniqueness: Diethyl 5-ethenylhex-2-enedioate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential for polymerization. This sets it apart from other diethyl esters, making it valuable in specific synthetic and industrial applications.

Properties

CAS No.

62381-36-6

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

diethyl 5-ethenylhex-2-enedioate

InChI

InChI=1S/C12H18O4/c1-4-10(12(14)16-6-3)8-7-9-11(13)15-5-2/h4,7,9-10H,1,5-6,8H2,2-3H3

InChI Key

ZRMQYFOJTJCUTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C=C)C(=O)OCC

Origin of Product

United States

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